methyl 2-cyclopropylpent-4-ynoate
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Overview
Description
Methyl 2-cyclopropylpent-4-ynoate is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a cyclopropyl group and an alkyne functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopropylpent-4-ynoate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylacetylene with methyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The product is then purified through distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropylpent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Different esters, amides.
Scientific Research Applications
Methyl 2-cyclopropylpent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropylpent-4-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes or catalysts that target the functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopropylpent-4-enoate: Similar structure but with an alkene group instead of an alkyne.
Ethyl 2-cyclopropylpent-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-cyclopropylhex-4-ynoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 2-cyclopropylpent-4-ynoate is unique due to its combination of a cyclopropyl group and an alkyne functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
2408963-01-7 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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